molecular formula C16H25IO3 B13484171 Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13484171
M. Wt: 392.27 g/mol
InChI Key: DGLAXYSETGYGSN-UHFFFAOYSA-N
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Description

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a sophisticated synthetic intermediate of significant interest in medicinal chemistry, particularly in the construction of novel prostaglandin analogues. Its core structure incorporates a rigid, sterically defined 2-oxabicyclo[2.1.1]hexane scaffold, which serves as a conformationally locked surrogate for cyclopentane or tetrahydrofuran rings found in prostanoids. The presence of the iodomethyl group at the C1 position provides a versatile synthetic handle for further functionalization, enabling researchers to explore structure-activity relationships through cross-coupling reactions or nucleophilic substitutions. This compound is primarily utilized in the targeted synthesis of potent and selective thromboxane A2 (TP) receptor antagonists, which are crucial research tools for investigating the role of thromboxane in pathophysiological processes such as platelet aggregation, vasoconstriction, and bronchoconstriction. Research into related bicyclic ether scaffolds has demonstrated their utility in developing potent TP receptor modulators with improved metabolic stability . The ethyl ester moiety enhances cell permeability, making this intermediate valuable for the development of prodrug candidates and for in vitro pharmacological profiling. Its application extends to probing other prostanoid receptor subtypes, including the prostaglandin D2 (DP) and E2 (EP) receptors, to elucidate their signaling pathways and therapeutic potential in inflammation, allergy, and cardiovascular diseases. The exploration of constrained oxabicyclic systems continues to be a active area of research for designing next-generation prostaglandin mimetics and antagonists .

Properties

Molecular Formula

C16H25IO3

Molecular Weight

392.27 g/mol

IUPAC Name

ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C16H25IO3/c1-2-19-14(18)16-9-15(10-16,11-17)20-13(16)12-7-5-3-4-6-8-12/h12-13H,2-11H2,1H3

InChI Key

DGLAXYSETGYGSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3CCCCCC3)CI

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is used to form the bicyclic structure. This reaction can be facilitated by photochemistry, using a light source such as a mercury lamp . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure can influence the compound’s overall reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in different scientific applications .

Comparison with Similar Compounds

Structural and Functional Variations

The target compound is structurally analogous to several 2-oxabicyclo[2.1.1]hexane derivatives, differing primarily in substituents at positions 1 and 3. Key examples include:

Compound Name Substituent (Position 3) Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Cycloheptyl Iodomethyl C16H25IO3* ~394.32 (estimated) Bioisostere candidate, halogen reactivity
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate 4-Cyanophenyl Iodomethyl C16H16INO3 462.33 Enhanced π-π interactions
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Octyl Iodomethyl C16H27IO3 408.32 Lipophilic substituent for membrane penetration
Ethyl 3-(3-(trifluoromethoxy)phenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3-(Trifluoromethoxy)phenyl Iodomethyl C16H16F3IO4 456.20 Electron-withdrawing group for stability
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride - Aminomethyl C8H14ClNO3 223.66 Amine group for hydrogen bonding

*Estimated based on substituent contributions (cycloheptyl: C7H13 vs. octyl: C8H17 in ).

Physicochemical Properties

  • Ring Strain : The 2-oxabicyclo[2.1.1]hexane core introduces significant strain compared to larger systems like 2-oxabicyclo[2.2.2]octane, affecting reactivity and stability. The smaller ring system may enhance electrophilic substitution rates at the iodomethyl group .
  • Solubility: The ethyl ester group improves aqueous solubility relative to non-ester analogs. Compounds with polar substituents (e.g., 4-cyanophenyl) exhibit higher polarity, while lipophilic groups (e.g., octyl) favor membrane permeability .
  • Spectroscopic Data : For analogs, 13C NMR peaks near 125 ppm (aromatic carbons) and 82 ppm (ether oxygen) are observed . Cycloheptyl substituents would shift aliphatic carbons to ~25–35 ppm.

Research Findings and Challenges

  • Crystallography : X-ray structures (e.g., compound 30b in ) confirm the bicyclic geometry, with SHELX software () widely used for refinement .
  • Stability Issues: Iodine-containing analogs may face photodegradation, necessitating dark storage. Amino derivatives () require hydrochloride salts to prevent oxidation .
  • Supply Limitations : Some analogs (e.g., azidomethyl in ) are discontinued, highlighting synthesis challenges .

Biological Activity

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound notable for its unique bicyclic structure, which integrates an iodomethyl group and a cycloheptyl moiety. This compound, with a molecular formula of C15H23IO3 and a molecular weight of approximately 378.25 g/mol, belongs to the class of oxabicycloalkanes and is characterized by its structural complexity and potential applications in medicinal chemistry and organic synthesis .

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities. The presence of the iodomethyl group may enhance interactions with biological targets, potentially influencing various biochemical pathways .

Potential Biological Properties

  • Antimicrobial Activity : Similar bicyclic compounds have shown effectiveness against various bacterial strains, suggesting potential for this compound in treating infections.
  • Anticancer Activity : Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation, indicating a possible role in cancer therapeutics.

Synthesis and Reactivity

The synthesis of this compound typically involves several organic reactions, including:

  • [2+2] Cycloaddition Reaction : This method can be facilitated by photochemical processes using light sources such as mercury lamps, allowing for effective formation of the bicyclic structure.
  • Iodocyclization Reaction : This approach has been developed to create similar compounds with two and three exit vectors, demonstrating versatility in synthetic routes .

Comparison with Related Compounds

The following table compares this compound with other bicyclic compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylateC15H21IO3Contains a spirocyclic structure
Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylateC12H19IO3Features a methyl substitution on the bicyclic framework
Ethyl 3-cyclopentylmethyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateC15H23IO3Affects steric properties due to cyclopentyl group

Case Studies and Research Findings

Research indicates that compounds similar to this compound have been incorporated into drug development processes due to their bioisosteric properties compared to traditional drug scaffolds like ortho- and meta-benzenes .

Notable Findings

  • Bioisosterism : The incorporation of oxabicyclo structures into drug design has led to improved pharmacological profiles.
  • Agrochemical Applications : Similar compounds have been validated biologically as effective agents in agrochemicals, highlighting their versatility beyond medicinal chemistry .

Q & A

Basic: What are the primary synthetic routes for Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via photochemical [2+2] cycloaddition to form the bicyclic core, followed by iodomethylation. Key steps include:

  • Photocycloaddition : A mercury lamp (λ = 254–365 nm) activates the reaction under inert conditions to prevent side reactions. Catalyst choice (e.g., Lewis acids) improves regioselectivity .
  • Iodocyclization : Post-cyclization, iodomethyl groups are introduced using iodine or iodomethane in THF at 0–25°C. Excess reagent ensures complete substitution .
  • Yield Optimization : Reaction time (12–24 hrs), solvent polarity (e.g., THF vs. DCM), and temperature control (0–40°C) are critical. Yields range from 45–78% depending on purification protocols .

Basic: How does the iodomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The iodomethyl group serves as a versatile electrophilic site:

  • Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids replaces iodine with aryl groups. Use Pd(PPh₃)₄ in DMF/H₂O (3:1) at 80°C for 16 hrs achieves >70% conversion .
  • SN2 Reactions : Strong nucleophiles (e.g., NaN₃, KCN) displace iodide in polar aprotic solvents (DMF, DMSO). Steric hindrance from the bicyclic framework slows kinetics, requiring elevated temperatures (50–60°C) .

Advanced: What strategies address stereochemical challenges during bicyclic core formation?

  • Chiral Auxiliaries : Use (–)-menthol derivatives to induce asymmetry during cycloaddition. Enantiomeric excess (ee) up to 85% is reported with chiral Lewis acids like BINOL-based catalysts .
  • Dynamic Resolution : Racemic mixtures are resolved via diastereomeric salt formation with tartaric acid derivatives. Crystallization in ethanol/water yields >95% diastereomeric purity .

Advanced: How is this compound validated as a bioisostere for benzenoid systems in drug design?

  • Structural Overlap : The bicyclo[2.1.1]hexane core mimics ortho/meta-substituted benzene rings in spatial geometry (bond angles: 110–120°) and electronic distribution (calculated dipole moment: 2.1–2.4 D) .
  • Biological Testing : In five drug candidates, the bicyclic scaffold retained target affinity (IC₅₀ within 1.5-fold of benzene analogs) while improving metabolic stability (t₁/₂ increased by 3x in microsomal assays) .

Methodological: Which analytical techniques confirm structural integrity and purity?

  • NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., iodomethyl δH = 3.2–3.5 ppm; bicyclic carbons δC = 70–85 ppm) .
  • HRMS : Exact mass verification (calc. 392.27 g/mol; obs. 392.28 ± 0.01) ensures purity >95% .
  • X-ray Crystallography : Single-crystal analysis resolves bicyclic geometry (bond lengths: 1.54–1.58 Å) and confirms stereochemistry .

Basic: What are the compound’s key applications in medicinal chemistry?

  • Antimicrobial Probes : Derivatives inhibit S. aureus growth (MIC = 8 µg/mL) by targeting lipid II biosynthesis .
  • Kinase Inhibitors : The bicyclic core binds ATP pockets in CDK2 (Kd = 12 nM) with reduced off-target effects compared to planar scaffolds .

Advanced: How does the cycloheptyl substituent impact physicochemical properties?

  • Lipophilicity : Cycloheptyl increases logP by 0.8 units (vs. methyl analogs), enhancing membrane permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) .
  • Conformational Rigidity : MD simulations show restricted rotation (energy barrier = 8 kcal/mol), favoring preorganized binding to hydrophobic enzyme pockets .

Methodological: How are stability issues (e.g., iodide loss) mitigated during storage?

  • Light Sensitivity : Store in amber vials at –20°C under argon. Degradation <5% over 6 months .
  • Solvent Choice : Avoid DMSO (promotes iodide displacement); use acetonitrile or ethyl acetate for long-term stability .

Advanced: What computational methods predict reactivity in cycloaddition reactions?

  • DFT Calculations : B3LYP/6-31G* models predict transition states (ΔG‡ = 18–22 kcal/mol) and regioselectivity in [2+2] cycloadditions .
  • MD Simulations : CHARMM forcefields assess steric effects of cycloheptyl on reaction trajectories .

Comparative Analysis: How does this compound differ from related bicyclic carboxylates?

CompoundKey FeatureBioactivity (IC₅₀)
Ethyl 3-cyclopentyl analog Reduced steric bulkCDK2: 18 nM
Ethyl 4-azidomethyl analog Click chemistry compatibilityS. aureus MIC: 16 µg/mL
Ethyl 3-phenyl derivative Enhanced π-π stackingEGFR: 9 nM

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